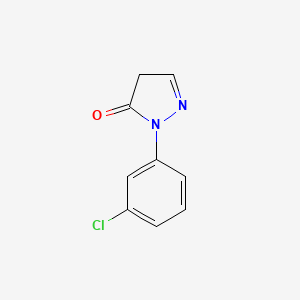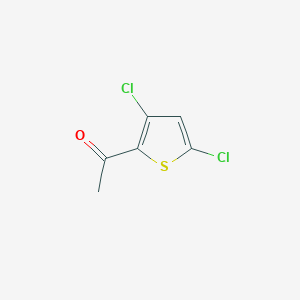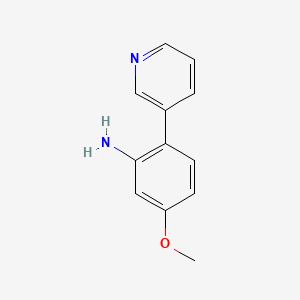
(-)-2,3-Dihydro-5,7-dihydroxy-2-methyl-4-quinolone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-2,3-Dihydro-5,7-dihydroxy-2-methyl-4-quinolone: is a chemical compound belonging to the quinolone family Quinolones are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-2,3-Dihydro-5,7-dihydroxy-2-methyl-4-quinolone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-methyl-3,5-dihydroxybenzaldehyde with an appropriate amine, followed by cyclization using a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: (-)-2,3-Dihydro-5,7-dihydroxy-2-methyl-4-quinolone can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinolone ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinolone derivatives depending on the reagents used.
科学研究应用
Chemistry: In chemistry, (-)-2,3-Dihydro-5,7-dihydroxy-2-methyl-4-quinolone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cells, making it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in material science.
作用机制
The mechanism of action of (-)-2,3-Dihydro-5,7-dihydroxy-2-methyl-4-quinolone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to the inhibition of cell growth and proliferation, particularly in cancer cells.
相似化合物的比较
2-Methyl-4-quinolone: Shares the quinolone core structure but lacks the dihydroxy groups.
5,7-Dihydroxy-2-methyl-4-quinolone: Similar structure but without the dihydro moiety.
2,3-Dihydro-4-quinolone: Lacks the methyl and dihydroxy groups.
Uniqueness: (-)-2,3-Dihydro-5,7-dihydroxy-2-methyl-4-quinolone is unique due to the presence of both dihydroxy and dihydro moieties, which contribute to its distinct chemical reactivity and biological activity
属性
CAS 编号 |
65511-03-7 |
|---|---|
分子式 |
C10H11NO3 |
分子量 |
193.20 g/mol |
IUPAC 名称 |
5,7-dihydroxy-2-methyl-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C10H11NO3/c1-5-2-8(13)10-7(11-5)3-6(12)4-9(10)14/h3-5,11-12,14H,2H2,1H3 |
InChI 键 |
BNEPFPNDLPNULY-UHFFFAOYSA-N |
手性 SMILES |
C[C@H]1CC(=O)C2=C(N1)C=C(C=C2O)O |
规范 SMILES |
CC1CC(=O)C2=C(N1)C=C(C=C2O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,7-Diazaspiro[4.4]nonane, 1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902469.png)
![2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11902476.png)

![7-Isobutyl-2,7-diazaspiro[4.5]decane](/img/structure/B11902481.png)

![(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride](/img/structure/B11902490.png)
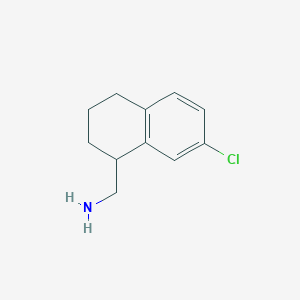
![(4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B11902492.png)

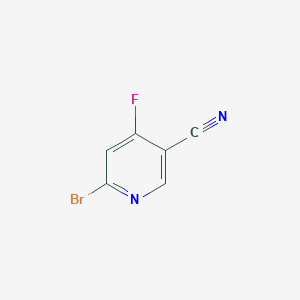
![5-Fluoro-2-[(pyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B11902508.png)
